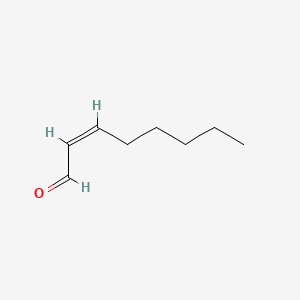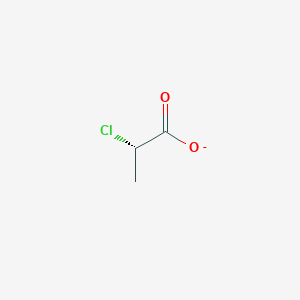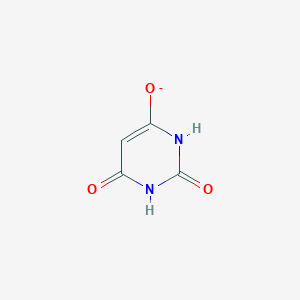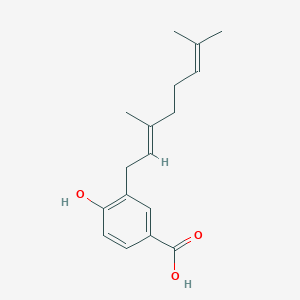
2-Octenal, (2Z)-
Übersicht
Beschreibung
2-Octenal, also known as fema 3215 or oct-2-enal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Octenal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Octenal has been primarily detected in blood. Within the cell, 2-octenal is primarily located in the membrane (predicted from logP). 2-Octenal has a fatty and green taste. 2-Octenal is a potentially toxic compound.
Wissenschaftliche Forschungsanwendungen
1. Reaction with Lysyl Residue Analogues
The reaction of 2-Octenal, (2Z)- with lysyl residue analogues has been studied, showing the formation of various compounds and proposing mechanisms for their formation. This research contributes to understanding how 2-Octenal interacts with amino acids (Alaiz & Barragán, 1995).
2. Role in Lipid Oxidation
Studies have shown that m-diphenols react with 2-Octenal, a product of lipid oxidation, forming various compounds like 2H-chromenols and chromandiols. This research helps to elucidate the chemical pathways involved in the scavenging ability of m-diphenols for 2-Octenal (Hidalgo & Zamora, 2014).
3. Partition Coefficients in Bubble Columns
Research on the octanol–water partition coefficients of 2-Octenal provides insights into its behavior in different environments, which is crucial for understanding its distribution and effects in biological and chemical systems (Heynderickx, Španěl, & Langenhove, 2014).
4. Impact on Maillard Reaction Products
Investigations into the effect of 2-Octenal on Maillard reaction products reveal significant influences on the formation of various volatiles, highlighting its role in flavor and aroma formation in food science (Yong-xi, 2014).
5. Electrophysiological Characterization in Mosquitoes
In the study of mosquito sensory systems, 2-Octenal has been investigated for its role in attracting these insects, providing insights that could be useful in developing strategies for mosquito control (Grant & Dickens, 2011).
Eigenschaften
CAS-Nummer |
20664-46-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
(Z)-oct-2-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6- |
InChI-Schlüssel |
LVBXEMGDVWVTGY-SREVYHEPSA-N |
Isomerische SMILES |
CCCCC/C=C\C=O |
SMILES |
CCCCCC=CC=O |
Kanonische SMILES |
CCCCCC=CC=O |
Dichte |
0.835-0.845 |
Andere CAS-Nummern |
20664-46-4 2363-89-5 |
Physikalische Beschreibung |
Liquid Colourless to slightly yellow liquid; Fatty, green aroma |
Piktogramme |
Irritant |
Löslichkeit |
Slightly soluble in water; Soluble in most fixed oils Soluble (in ethanol) |
Synonyme |
2-octenal 2-octenal, (E)-isomer 2-octenal, (Z)-isome |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)

![ethyl 2-{(4E)-4-[4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)

![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)




